molecular formula C17H11BrClFN2O3 B3669755 (5E)-5-{3-bromo-5-chloro-4-[(4-fluorobenzyl)oxy]benzylidene}imidazolidine-2,4-dione

(5E)-5-{3-bromo-5-chloro-4-[(4-fluorobenzyl)oxy]benzylidene}imidazolidine-2,4-dione

Cat. No.: B3669755
M. Wt: 425.6 g/mol
InChI Key: OIFMCNXFVJLZDC-VGOFMYFVSA-N
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Description

(5E)-5-{3-bromo-5-chloro-4-[(4-fluorobenzyl)oxy]benzylidene}imidazolidine-2,4-dione is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{3-bromo-5-chloro-4-[(4-fluorobenzyl)oxy]benzylidene}imidazolidine-2,4-dione typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the imidazolidine-2,4-dione core: This can be achieved through the reaction of urea with an appropriate diketone under acidic or basic conditions.

    Introduction of the benzylidene group: This step involves the condensation of the imidazolidine-2,4-dione with a benzaldehyde derivative in the presence of a base such as sodium hydroxide or potassium carbonate.

    Etherification: The final step involves the etherification of the benzylidene group with 4-fluorobenzyl alcohol using a suitable catalyst like potassium carbonate in an aprotic solvent such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-{3-bromo-5-chloro-4-[(4-fluorobenzyl)oxy]benzylidene}imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the benzylidene group.

    Substitution: The halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium thiolate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Reduced benzylidene derivatives.

    Substitution: Azido or thiol-substituted derivatives.

Scientific Research Applications

(5E)-5-{3-bromo-5-chloro-4-[(4-fluorobenzyl)oxy]benzylidene}imidazolidine-2,4-dione has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is explored for its use in the development of novel materials with specific electronic or optical properties.

    Chemical Research: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

Mechanism of Action

The mechanism of action of (5E)-5-{3-bromo-5-chloro-4-[(4-fluorobenzyl)oxy]benzylidene}imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biochemical pathways.

    Receptor Interaction: Acting as an agonist or antagonist at specific receptors, thereby influencing cellular signaling pathways.

    DNA Interaction: Intercalating into DNA and affecting gene expression or DNA replication processes.

Comparison with Similar Compounds

Similar Compounds

    (5E)-5-{3-bromo-4-[(4-fluorobenzyl)oxy]benzylidene}imidazolidine-2,4-dione: Lacks the chlorine atom, which may affect its reactivity and biological activity.

    (5E)-5-{3-chloro-4-[(4-fluorobenzyl)oxy]benzylidene}imidazolidine-2,4-dione: Lacks the bromine atom, potentially altering its chemical properties.

    (5E)-5-{4-[(4-fluorobenzyl)oxy]benzylidene}imidazolidine-2,4-dione: Lacks both halogen atoms, which may significantly change its chemical behavior and applications.

Uniqueness

The presence of both bromine and chlorine atoms in (5E)-5-{3-bromo-5-chloro-4-[(4-fluorobenzyl)oxy]benzylidene}imidazolidine-2,4-dione makes it unique compared to its analogs. These halogen atoms can influence the compound’s reactivity, stability, and interaction with biological targets, potentially enhancing its efficacy in various applications.

Properties

IUPAC Name

(5E)-5-[[3-bromo-5-chloro-4-[(4-fluorophenyl)methoxy]phenyl]methylidene]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrClFN2O3/c18-12-5-10(7-14-16(23)22-17(24)21-14)6-13(19)15(12)25-8-9-1-3-11(20)4-2-9/h1-7H,8H2,(H2,21,22,23,24)/b14-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIFMCNXFVJLZDC-VGOFMYFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2Br)C=C3C(=O)NC(=O)N3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2Br)/C=C/3\C(=O)NC(=O)N3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-5-{3-bromo-5-chloro-4-[(4-fluorobenzyl)oxy]benzylidene}imidazolidine-2,4-dione
Reactant of Route 2
Reactant of Route 2
(5E)-5-{3-bromo-5-chloro-4-[(4-fluorobenzyl)oxy]benzylidene}imidazolidine-2,4-dione

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